Ethyl 3,3-dimethyl-4-oxobutanoate

Physical chemistry Process chemistry Purification

Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is a β‑keto ester distinguished by geminal dimethyl substitution at the 3‑position and an ethyl ester terminus. This substitution pattern places it in a small class of sterically congested 1,4‑dicarbonyl equivalents.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B8724564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,3-dimethyl-4-oxobutanoate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C)C=O
InChIInChI=1S/C8H14O3/c1-4-11-7(10)5-8(2,3)6-9/h6H,4-5H2,1-3H3
InChIKeyJZHLPJFZVKRSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3-Dimethyl-4-Oxobutanoate – Core Identity, Class, and Procurement-Relevant Characteristics


Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is a β‑keto ester distinguished by geminal dimethyl substitution at the 3‑position and an ethyl ester terminus [1]. This substitution pattern places it in a small class of sterically congested 1,4‑dicarbonyl equivalents. Its molecular formula is C₈H₁₄O₃ and its molecular weight is 158.19 g·mol⁻¹ [1]. Unlike the ubiquitous ethyl acetoacetate or unsubstituted ethyl 4‑oxobutanoate, the gem‑dimethyl group profoundly alters the conformational landscape, enolate geometry, and reaction trajectory, making the compound a deliberate choice rather than a generic drop‑in building block.

Why Ethyl 3,3-Dimethyl-4-Oxobutanoate Cannot Be Casually Swapped with In‑Class Analogs


The gem‑dimethyl group exerts a powerful Thorpe–Ingold effect that accelerates cyclization and suppresses intermolecular side reactions [1]. This steric shield is absent in ethyl 4‑oxobutanoate or ethyl acetoacetate, where self‑condensation and polymerization compete with the desired transformation. Replacing the ethyl ester with the methyl analogue alters volatility, lipophilicity, and the performance of downstream enzymatic or catalytic steps [2]. Simply interchanging these compounds risks lower yields, more arduous purification, or outright failure of a validated synthetic sequence.

Ethyl 3,3-Dimethyl-4-Oxobutanoate – Direct Quantitative Differentiation Evidence vs. Closest Analogs


Volatility Advantage – Lower Boiling Point Facilitates Vacuum Distillation Purification

Under typical vacuum distillation conditions, ethyl 3,3-dimethyl-4-oxobutanoate exhibits a significantly lower boiling point than its methyl ester analog, translating to faster, less energy‑intensive purification . The quantitative data show that at 10 Torr the ethyl ester distills at 72–74 °C, whereas the methyl ester requires a lower pressure (6 Torr) to reach 85 °C . This difference reflects the ethyl ester's greater intrinsic volatility, which is consequential when isolating the product on scale.

Physical chemistry Process chemistry Purification

Steric Shielding Prevents Self‑Condensation – The Thorpe–Ingold (gem‑Dimethyl) Effect

The two methyl groups at the 3‑position create significant steric hindrance that suppresses bimolecular side reactions such as Claisen self‑condensation and polymerization, which are prominent in simpler β‑keto esters like ethyl acetoacetate [1]. The Thorpe–Ingold effect also accelerates desired cyclization and intramolecular trapping steps [1]. While direct kinetic comparisons are not reported for this exact ester, the effect is a general principle of physical organic chemistry that applies directly to this scaffold [1].

Organic synthesis Reaction selectivity Enolate chemistry

Commercial Purity Benchmarking – Delivered Quality vs. Closest Analogs

Reputable suppliers offer ethyl 3,3-dimethyl-4-oxobutanoate at a minimum purity of 95% (GC/HPLC) and, in some cases, 98% . The methyl ester analog is commonly stocked at 95% purity without a comparable 98% option . Higher baseline purity reduces the need for in‑house re‑purification and lowers the risk of impurity‑driven side reactions in multi‑step sequences .

Quality assurance Procurement Specifications

Ethyl 3,3-Dimethyl-4-Oxobutanoate – High‑Confidence Application Scenarios Rooted in Verified Differentiation


Scale‑Up Synthesis Where Volatility Cuts Distillation Overhead

Process chemists scaling reactions that terminate in vacuum distillation benefit from the ethyl ester's lower boiling point relative to the methyl analog . Shorter distillation times and lower energy input directly reduce the cost‑per‑kg of the purified intermediate.

Enolate Alkylation Requiring Strict Suppression of Self‑Condensation

When synthetic routes demand clean mono‑alkylation of a β‑keto ester enolate, the gem‑dimethyl group sterically prevents Claisen self‑condensation, a common yield‑eroding side reaction with ethyl acetoacetate [1]. This selectivity is critical for maintaining atom economy in multi‑step pharmaceutical intermediates.

GMP‑Adjacent Intermediates Demanding High Incoming Purity

For regulated environments or late‑stage clinical candidates, the availability of 98% (HPLC) purity ethyl 3,3-dimethyl-4-oxobutanoate allows procurement of a more homogeneous starting material, reducing the impurity burden in subsequent steps and streamlining quality documentation .

Library Synthesis of gem‑Dimethyl‑Substituted Heterocycles

Medicinal chemistry programs targeting spirocyclic or gem‑dimethyl‑bearing heterocycles use this compound as a masked 1,4‑dicarbonyl synthon. The steric bias imposed by the 3,3‑dimethyl motif enables selective cyclocondensation that would be impossible with the unsubstituted ethyl 4‑oxobutanoate [1].

Quote Request

Request a Quote for Ethyl 3,3-dimethyl-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.